molecular formula C23H31N5O6 B14494177 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide CAS No. 63095-82-9

1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide

Cat. No.: B14494177
CAS No.: 63095-82-9
M. Wt: 473.5 g/mol
InChI Key: AQZMBUVOFXWOGU-UHFFFAOYSA-N
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Description

1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, alanyl, aminoacryloyl, prolyl, and N-methylalaninamide groups. Its unique configuration makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups This is followed by the coupling of alanyl and prolyl residues through peptide bond formation

Chemical Reactions Analysis

1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide has several scientific research applications:

    Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.

    Biology: The compound can be employed in the investigation of enzyme-substrate interactions and protein folding mechanisms.

    Industry: It may be used in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes.

Comparison with Similar Compounds

1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63095-82-9

Molecular Formula

C23H31N5O6

Molecular Weight

473.5 g/mol

IUPAC Name

benzyl N-[1-[[3-[2-[[1-(methylamino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H31N5O6/c1-14(19(29)24-4)25-21(31)18-11-8-12-28(18)22(32)16(3)26-20(30)15(2)27-23(33)34-13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18H,3,8,11-13H2,1-2,4H3,(H,24,29)(H,25,31)(H,26,30)(H,27,33)

InChI Key

AQZMBUVOFXWOGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)NC(=O)C1CCCN1C(=O)C(=C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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